molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8

1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No. B027896
CAS RN: 106157-82-8
M. Wt: 137.14 g/mol
InChI Key: XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Aminopyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 106157-82-8 . It has a molecular weight of 137.14 and its IUPAC name is 1-(2-imino-1,2-dihydropyrimidin-4-yl)ethan-1-one . The compound is stored at a temperature of 28 C .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, involves several steps . The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . This is followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for “1-(2-Aminopyrimidin-4-yl)ethanone” is 1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) . The key for this InChI code is XDKSEDDZHXZRKQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2-Aminopyrimidin-4-yl)ethanone” has a molecular weight of 137.14 . It is stored at a temperature of 28 C .

Scientific Research Applications

Protein Kinase Inhibition

“1-(2-Aminopyrimidin-4-yl)ethanone” has been identified as a key compound in the synthesis of derivatives that have potential inhibitory effects on protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in various cellular processes such as cell division, metabolism, and signal transduction .

Synthesis of Diheteroarylketones

This compound is used in the synthesis of diheteroarylketones . Diheteroarylketones are a class of organic compounds that contain two different heteroaromatic rings connected by a ketone group . These compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Development of CLK1 and DYRK1A Inhibitors

Research has shown that “1-(2-Aminopyrimidin-4-yl)ethanone” can be used in the development of nanomolar Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitors . These inhibitors have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders .

Study of Molecular Shape and Interactions

The planar structure of the pyridoquinazoline system, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, allows for the study of molecular shape and interactions . This can provide valuable insights into the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .

Chemical Synthesis

“1-(2-Aminopyrimidin-4-yl)ethanone” is used in chemical synthesis processes . It’s a key intermediate in the production of various complex organic molecules .

Material Science Research

This compound can also be used in material science research . Its unique chemical properties make it a valuable tool in the development of new materials .

Safety and Hazards

The safety information for “1-(2-Aminopyrimidin-4-yl)ethanone” indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8C . A Material Safety Data Sheet (MSDS) is available for further safety information .

Future Directions

The design of biologically active compounds based on isocytosine, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544317
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyrimidin-4-yl)ethanone

CAS RN

106157-82-8
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-(1,1-dimethoxy-ethyl)-pyrimidin-2-ylamine (Step A, 15 g, 81.87 mmol) was added HCOOH (70.0 mL). The resulting mixture was stirred at RT under argon for 3 h. The mixture was evaporated to dryness. The solid was recrystallized from EtOH to give a brown solid. MS m/z:138.2(M+H). Calc'd for C6H8N3O: 138.14.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine (2a) (180 g) in tetrahydrofuran (2 L) was added 2M hydrochloric acid solution (980 mL) and stirring continued at room temperature overnight. Most of the solvent was removed in vacuo and remaining aqueous solution was poured into an aqueous saturated sodium hydrogen carbonate solution. The sandy coloured precipitate was filtered off and dried in vacuo at 40° C. to give the title compound (112 g).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
980 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminopyrimidin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Aminopyrimidin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Aminopyrimidin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Aminopyrimidin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Aminopyrimidin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Aminopyrimidin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.